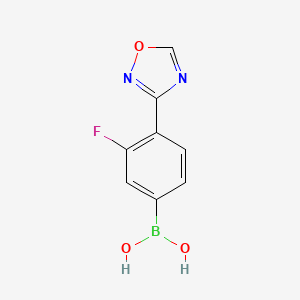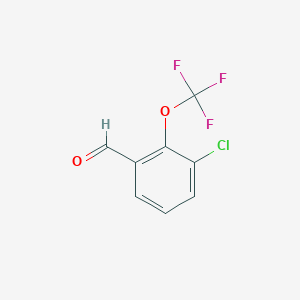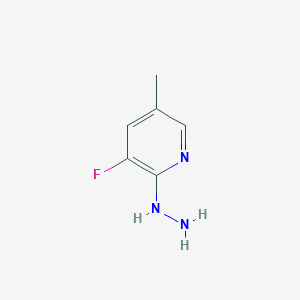
Antimony(3+) chlortetracycline trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony(3+) chlortetracycline trichloride is a coordination compound that combines antimony in its +3 oxidation state with chlortetracycline, a tetracycline antibiotic, and chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Antimony(3+) chlortetracycline trichloride typically involves the reaction of antimony trichloride (SbCl3) with chlortetracycline under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or acetone, at a specific temperature to ensure the formation of the desired coordination compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Antimony(3+) chlortetracycline trichloride can undergo various chemical reactions, including:
Oxidation: The antimony center can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions using different ligands in an appropriate solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions may result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Antimony(3+) chlortetracycline trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the properties and reactivity of antimony complexes.
Biology: Investigated for its potential antimicrobial properties due to the presence of chlortetracycline.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Wirkmechanismus
The mechanism of action of Antimony(3+) chlortetracycline trichloride involves the interaction of the chlortetracycline moiety with bacterial ribosomes, inhibiting protein synthesis. The antimony center may also contribute to the compound’s antimicrobial activity by interacting with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Antimony trichloride (SbCl3): A simple antimony compound used in various chemical reactions.
Chlortetracycline: A tetracycline antibiotic with broad-spectrum antimicrobial activity.
Antimony(3+) tetracycline trichloride: A similar coordination compound with tetracycline instead of chlortetracycline.
Uniqueness: Antimony(3+) chlortetracycline trichloride is unique due to the combination of antimony and chlortetracycline, which may result in synergistic effects and enhanced antimicrobial properties. The presence of chloride ions also influences the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C22H23Cl4N2O8Sb |
|---|---|
Molekulargewicht |
707.0 g/mol |
IUPAC-Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;antimony(3+);trichloride |
InChI |
InChI=1S/C22H23ClN2O8.3ClH.Sb/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;;;;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);3*1H;/q;;;;+3/p-3/t7-,8-,15-,21-,22-;;;;/m0..../s1 |
InChI-Schlüssel |
ACBJZCOYOASOFI-QKNGJHIMSA-K |
Isomerische SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Cl-].[Cl-].[Cl-].[Sb+3] |
Kanonische SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Cl-].[Cl-].[Cl-].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
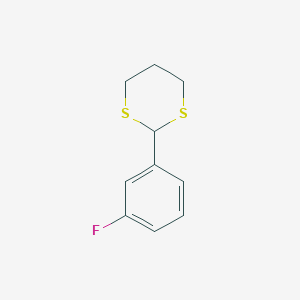
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)

![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
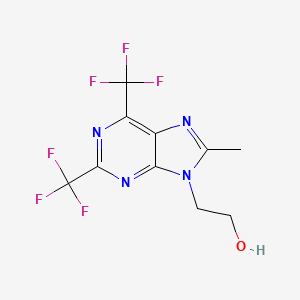
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)
